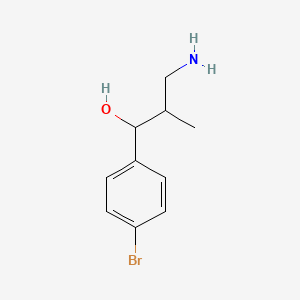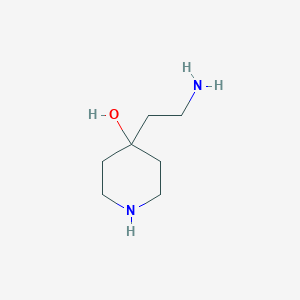![molecular formula C12H22N2O B13171861 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,6-Diazaspiro[35]nonan-2-yl}-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core and a dimethylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the dimethylpropanone group. One common synthetic route includes the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic core. This is followed by the alkylation or acylation of the core to introduce the dimethylpropanone group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure allows for a unique mode of interaction with these targets, contributing to its specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
- 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
Uniqueness
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one is unique due to its specific spirocyclic structure and the presence of the dimethylpropanone group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and potential applications. The presence of nitrogen atoms in the spirocyclic ring system also enhances its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-11(2,3)10(15)14-8-12(9-14)5-4-6-13-7-12/h13H,4-9H2,1-3H3 |
Clé InChI |
KZICEZQZFHMTAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)



![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)



![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)

